4-Aminobenzophenone

Description

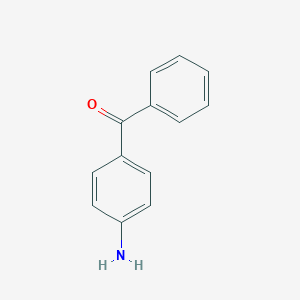

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-aminophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKHNGHPZZZJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061557 | |

| Record name | Methanone, (4-aminophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-41-3 | |

| Record name | 4-Aminobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (4-aminophenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, (4-aminophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VH7LQN5JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminobenzophenone (CAS: 1137-41-3)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core properties, synthesis, and potential applications of 4-Aminobenzophenone, a versatile organic compound with significant utility in various scientific domains.

Physicochemical and Spectroscopic Properties

This compound, also known as 4-benzoylaniline, is a light yellow crystalline powder.[1] Its core structure consists of a benzophenone (B1666685) framework functionalized with an amino group, making it a valuable intermediate for the synthesis of more complex molecules.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1137-41-3 | [4][5] |

| Molecular Formula | C₁₃H₁₁NO | [2][4] |

| Molecular Weight | 197.23 g/mol | [5][6] |

| Appearance | Light yellow crystalline powder | [1] |

| Melting Point | 121-124 °C | [5][7] |

| Boiling Point | 246 °C @ 12.75 mmHg (17.0 hPa) | [4][5][7] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, alcohol, and ether.[4][8] Hardly soluble in cold water.[4][5] | |

| pKa | 2.15 (at 25°C) | [5][6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Features / Peaks | Reference |

| ¹H NMR | Spectra available in CDCl₃ and TFA. | [9][10][11] |

| ¹³C NMR | Spectra available in CDCl₃ and DMSO-d₆. | [10][12][13] |

| IR Spectroscopy | Spectra available (KBr disc, nujol mull). | [10][14][15] |

| UV-Vis | Known UV absorber, emits light between 300-400 nm.[2][16] | |

| Mass Spectrometry | GC-MS data available. | [10][17] |

Synthesis and Purification

A common method for the synthesis of this compound is through the hydrolysis of p-benzoylacetanilide.

This protocol outlines the laboratory-scale synthesis of this compound from p-benzoylacetanilide.

Materials:

-

p-Benzoylacetanilide (2.8 g)

-

1N Hydrochloric Acid (100 ml)

-

2N Sodium Hydroxide (B78521) solution

-

Diethyl Ether

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for recrystallization

Procedure:

-

Hydrolysis: Combine 2.8 g of p-benzoylacetanilide and 100 ml of 1N hydrochloric acid in a round-bottom flask.[18]

-

Reflux: Heat the mixture to reflux and maintain for six hours.[18]

-

Cooling and Neutralization: After reflux, allow the solution to cool to room temperature.[18] Carefully make the solution alkaline by the dropwise addition of 2N sodium hydroxide solution until the precipitation of the product is complete.[18]

-

Extraction: Transfer the alkaline solution to a separatory funnel and extract the crude product with diethyl ether.[18] Combine the organic layers.

-

Drying and Concentration: Dry the ether extract over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: Recrystallize the resulting solid from methanol to yield purified this compound.[18]

Purification Note: An alternative purification method involves dissolving the compound in aqueous acetic acid, filtering, and precipitating the amine with ammonia. This process can be repeated several times before a final recrystallization from aqueous ethanol.[6]

Synthesis and purification workflow for this compound.

Biological Activity and Applications

This compound serves as a crucial building block in medicinal chemistry and materials science. It is a derivative of benzophenone, which is recognized as a "privileged scaffold" in drug discovery.

Derivatives of this compound have demonstrated potent anti-inflammatory effects.[19] Research has shown that certain analogues can significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[19] The mechanism for some of these analogues has been linked to the inhibition of p38α MAP kinase.[19]

Inhibition of the p38 MAP kinase pathway by this compound derivatives.

-

Photosensitizer: Like its parent compound, it acts as a photosensitizer.[20]

-

Synthetic Intermediate: It is a precursor for synthesizing various heterocyclic compounds like 1,2,3-triazoles and benzothiazoles.[6]

-

Materials Science: It is used as a frequency doubler for semiconductor lasers and in the development of photo-cross-linkable polymers.[6][8][21] It is noted for having a second-harmonic generation (SHG) efficiency 260 times higher than potassium dihydrogen phosphate (B84403) (KDP).[6]

Analytical Characterization Workflow

Confirming the identity and purity of synthesized this compound is critical. A standard workflow involves a combination of spectroscopic and physical characterization methods.

Standard workflow for the analytical characterization of this compound.

Safety and Handling

This compound is classified as an irritant.[5] It is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4][5] Appropriate personal protective equipment (PPE), including gloves and eye/face protection, should be worn when handling this compound.[5] Store in a dark, inert atmosphere at room temperature.[5][6]

References

- 1. This compound [xndhg.com]

- 2. CAS 1137-41-3: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound (1137-41-3) at Nordmann - nordmann.global [nordmann.global]

- 4. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. chembk.com [chembk.com]

- 6. This compound | 1137-41-3 [chemicalbook.com]

- 7. 1137-41-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | CAS:1137-41-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. This compound(1137-41-3) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(1137-41-3) 13C NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound(1137-41-3) IR Spectrum [chemicalbook.com]

- 15. Methanone, (4-aminophenyl)phenyl- [webbook.nist.gov]

- 16. This compound | 1137-41-3 | FA71381 | Biosynth [biosynth.com]

- 17. This compound | C13H11NO | CID 14346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. prepchem.com [prepchem.com]

- 19. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

4-Aminobenzophenone molecular weight and formula

An In-depth Technical Guide to 4-Aminobenzophenone

Core Compound Profile: this compound

This technical guide provides a comprehensive overview of this compound, a derivative of benzophenone (B1666685). It is a chemical compound with applications in various research and development sectors, including its use as a photosensitizer and as a foundational structure for the synthesis of pharmacologically active molecules. This document outlines its fundamental molecular characteristics, physicochemical properties, relevant experimental protocols, and its role in biological signaling pathways.

Molecular Formula and Weight

-

IUPAC Name: (4-aminophenyl)(phenyl)methanone[1]

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Appearance | Light yellow crystalline powder.[6][7] |

| Melting Point | 121-124 °C.[6][7][8] |

| Boiling Point | 246 °C at 12.75 mmHg.[7][8] |

| Density | 1.161 g/cm³.[8] |

| Solubility | Soluble in alcohol and ether; moderately soluble in cold water and other organic solvents.[4][7] |

| Vapor Pressure | 9.42 x 10⁻⁶ mmHg at 25 °C.[7][8] |

| Flash Point | 245-247 °C at 22 mmHg.[7][8] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of p-benzoylacetanilide.

Materials:

-

p-Benzoylacetanilide

-

1N Hydrochloric Acid (HCl)

-

2N Sodium Hydroxide (B78521) (NaOH) solution

-

Ether

-

Reflux apparatus

-

Separatory funnel

-

Recrystallization apparatus

Procedure:

-

A mixture of 2.8 g of p-benzoylacetanilide and 100 ml of 1N hydrochloric acid is placed in a round-bottom flask.

-

The mixture is refluxed for six hours.

-

After refluxing, the solution is allowed to cool to room temperature.

-

The cooled solution is then made alkaline by the addition of a 2N sodium hydroxide solution.

-

The alkaline solution is transferred to a separatory funnel and extracted with ether.

-

The ether extracts containing the this compound are collected.

-

The crude product is purified by recrystallization from methanol to yield pure this compound.[9]

Biological Activity and Signaling Pathways

Derivatives of this compound have been identified as potent anti-inflammatory agents through the inhibition of the p38 Mitogen-Activated Protein (MAP) Kinase signaling pathway.

Inhibition of p38 MAP Kinase Pathway

A study on a series of 4-aminobenzophenones demonstrated their ability to potently inhibit the release of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), in human peripheral blood mononuclear cells stimulated by lipopolysaccharide (LPS). This anti-inflammatory action was attributed to the direct inhibition of the p38 MAP kinase. Molecular modeling suggests that the carbonyl group of the benzophenone structure forms a hydrogen bond with the methionine-109 residue in the ATP-binding site of the p38 MAP kinase, which is crucial for its inhibitory effect.[10]

Caption: Inhibition of the p38 MAP Kinase pathway by a this compound derivative.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound derivatives.

Caption: A typical workflow for the synthesis and characterization of organic compounds.

References

- 1. This compound | C13H11NO | CID 14346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 1137-41-3 [chemicalbook.com]

- 4. CAS 1137-41-3: this compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. xndhg.com [xndhg.com]

- 7. chembk.com [chembk.com]

- 8. This compound | CAS#:1137-41-3 | Chemsrc [chemsrc.com]

- 9. prepchem.com [prepchem.com]

- 10. scilit.com [scilit.com]

A Technical Guide to the Physical Properties of 4-Aminobenzophenone Powder

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the core physical and chemical properties of 4-Aminobenzophenone powder (CAS No: 1137-41-3). The information is compiled to assist in research, development, and quality control applications, with a focus on structured data presentation and detailed experimental methodologies.

Core Physicochemical Properties

This compound, also known as p-aminobenzophenone or 4-benzoylaniline, is an aromatic ketone and amine. Its physical characteristics are fundamental to its application in organic synthesis, polymer chemistry, and as a photoinitiator. The key properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Appearance | White, light yellow, or cream crystalline powder | [1][2][3] |

| Molecular Formula | C₁₃H₁₁NO | [4][5] |

| Molecular Weight | 197.23 g/mol | [5] |

| Melting Point | 121-124 °C | [1][6][7] |

| Boiling Point | 372.7 °C at 760 mmHg246 °C at 12.75 mmHg | [2][4] |

| Density | ~1.16 g/cm³ | [4] |

| Flash Point | 143 °C | [4] |

| Vapor Pressure | 9.42 x 10⁻⁶ mmHg at 25 °C | [4] |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Source(s) |

| Water Solubility | Reported as soluble in cold water, but also as hardly soluble. Quantitative data is scarce. | [4][8][] |

| Organic Solvent Solubility | Soluble in alcohol, ether, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [4][10][11] |

| Ethyl Acetate: 17 g/100 mL (at ambient temp.) | [7] | |

| Ethanol: 10 g/100 mL (at ambient temp.) | [7] | |

| o-Xylene: 1 g/100 mL (at ambient temp.) | [7] | |

| pKa (acid dissociation constant) | 2.15 (for the protonated amine, +1 charge) at 25°C | [2][4] |

| LogP (Octanol-Water Partition Coeff.) | 2.7 - 3.08 | [4] |

Crystal Structure

This compound crystallizes in the monoclinic system. Detailed crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC).[12]

Table 3: Crystallographic Data

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [7] |

| Space Group | P2₁ | [7] |

| Cell Parameters | a = 12.036 Åb = 5.450 Åc = 8.299 Åβ = 97.841º | [7] |

The workflow for determining such crystal structures is outlined below.

Experimental Protocols

The following sections detail the methodologies for determining key physical properties of this compound powder.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a precise melting point (Tₘ).

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound powder into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

-

Reference Preparation: Prepare an empty, sealed aluminum pan as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 150 °C at a constant rate of 10 °C/min.

-

-

Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

Solubility Determination (Shake-Flask Method)

This standard method determines the equilibrium solubility of a compound in a specific solvent.

Protocol:

-

System Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., ethanol, water) in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the excess solid has fully sedimented. Alternatively, centrifuge the sample to expedite separation.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as mg/mL or g/100 mL based on the measured concentration and the volume of the aliquot.

LogP (Octanol-Water Partition Coefficient) Determination

The LogP value is a measure of a compound's lipophilicity and is critical in drug development for predicting absorption and distribution.

Protocol:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning: In a vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (typically a 1:1 ratio).

-

Equilibration: Shake the vial for several hours to allow the compound to partition between the two immiscible phases.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol (B41247) and aqueous layers.

-

Quantification: Determine the concentration of this compound in both the n-octanol and the aqueous phases using HPLC-UV or a similar quantitative method.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

References

- 1. youtube.com [youtube.com]

- 2. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. acdlabs.com [acdlabs.com]

- 5. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound | CAS:1137-41-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. This compound | C13H11NO | CID 14346 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Aminobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Aminobenzophenone (4-ABP) in water and various organic solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work with this compound.

Quantitative Solubility Data

The solubility of this compound is a critical parameter in its application, influencing everything from reaction kinetics to formulation and bioavailability. Below is a summary of available quantitative and qualitative solubility data.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Citation |

| Water | H₂O | 0.1 g / 100 mL | Not Specified | [1] |

| Water | H₂O | Limited/Sparingly Soluble | Not Specified | [2] |

| Ethyl Acetate | C₄H₈O₂ | 17 g / 100 mL | Ambient | |

| Ethanol | C₂H₅OH | 10 g / 100 mL | Ambient | |

| o-Xylene | C₈H₁₀ | 1 g / 100 mL | Ambient | |

| Chloroform | CHCl₃ | Soluble | Not Specified | [3] |

| Dichloromethane | CH₂Cl₂ | Soluble | Not Specified | [3] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | Not Specified | [3] |

| Acetone | C₃H₆O | Soluble | Not Specified | [3] |

| Ether | (C₂H₅)₂O | Soluble | Not Specified | [4] |

| Alcohol | R-OH | Soluble | Not Specified | [4] |

Note: "Soluble" indicates that the source stated solubility without providing specific quantitative values. "Ambient" temperature is generally considered to be in the range of 20-25 °C.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The following is a detailed methodology for determining the solubility of this compound in a given solvent using the gravimetric method. This method is reliable for obtaining precise quantitative solubility data.[5][6][7]

I. Materials

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)

-

Vials or flasks with secure closures

-

Drying oven

-

Desiccator

II. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry container. Filtration is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Weigh the container with the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the solution. This can be achieved by placing the container in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound (m.p. 121-124 °C). A gentle stream of nitrogen can be used to accelerate evaporation.

-

Continue the drying process until a constant weight of the solid residue (this compound) is achieved.

-

-

Data Calculation:

-

Let M₁ be the mass of the empty container.

-

Let M₂ be the mass of the container with the saturated solution.

-

Let M₃ be the mass of the container with the dried this compound residue.

-

The mass of the dissolved this compound is (M₃ - M₁).

-

The mass of the solvent is (M₂ - M₃).

-

The solubility can then be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent (if the density of the solvent at the experimental temperature is known).

-

Experimental Workflow: Synthesis of 4-Benzoylbenzenediazonium Chloride

This compound can be converted to a diazonium salt through a diazotization reaction, a common and important transformation in organic synthesis.[8][9][10] The following diagram illustrates the workflow for the synthesis of 4-benzoylbenzenediazonium chloride.

Caption: Workflow for the synthesis of 4-benzoylbenzenediazonium chloride.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 1137-41-3: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS:1137-41-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound | 1137-41-3 [chemicalbook.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]

- 8. SATHEE: Chemistry Diazotization Reaction [sathee.iitk.ac.in]

- 9. US4246171A - Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means - Google Patents [patents.google.com]

- 10. Diazotisation [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 4-Aminobenzophenone from p-Benzoylacetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-aminobenzophenone, a key intermediate in pharmaceutical development, through the acid-catalyzed hydrolysis of p-benzoylacetanilide. This document details the experimental protocol, underlying chemical principles, and characterization of the final product.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutical compounds. Its structure, featuring both an amino group and a benzophenone (B1666685) moiety, allows for diverse functionalization. One common and effective laboratory-scale synthesis route involves the hydrolysis of the amide bond in p-benzoylacetanilide. This guide will focus on the acid-catalyzed pathway for this transformation.

Reaction Scheme and Mechanism

The synthesis of this compound from p-benzoylacetanilide is achieved through the hydrolysis of the N-acetyl group. This reaction is typically catalyzed by a strong acid, such as hydrochloric acid.

Reaction Scheme:

The Mechanism of 4-Aminobenzophenone as a Photosensitizer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzophenone (4-ABP), a derivative of the well-known photosensitizer benzophenone (B1666685), has garnered significant interest in various photochemical applications, including as a photoinitiator and a potential photosensitizer for photodynamic therapy (PDT). This technical guide provides a comprehensive overview of the core mechanisms governing the photosensitizing properties of 4-ABP. It delves into its photophysical and photochemical characteristics, the generation of reactive oxygen species (ROS), and the subsequent cellular signaling pathways implicated in its phototoxic effects. This document is intended to serve as a detailed resource for researchers and professionals involved in the study and application of photosensitizers in drug development and other advanced scientific fields.

Introduction

This compound (chemical formula C₁₃H₁₁NO, CAS No. 1137-41-3) is an aromatic ketone that exhibits significant photochemical activity upon absorption of ultraviolet (UV) light.[1] Like its parent compound, benzophenone, 4-ABP can act as a photosensitizer, a molecule that, upon light absorption, can induce a chemical change in another molecule.[2][3] This property makes it a valuable tool in various applications, from polymer chemistry to biology and medicine.[4] Understanding the fundamental mechanisms of its photosensitizing action is crucial for optimizing its existing applications and for the rational design of new phototherapeutic agents.

Photophysical and Photochemical Properties

The photosensitizing activity of 4-ABP is rooted in its electronic structure and the transitions that occur upon light absorption. The key events are excitation, intersystem crossing, and the subsequent reactions of the triplet state.

Light Absorption and Excited States

Upon absorption of UV radiation, a 4-ABP molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). This is a short-lived state.

Intersystem Crossing and the Triplet State

The efficacy of benzophenone-based photosensitizers largely depends on the efficient population of a long-lived triplet state (T₁) via a process called intersystem crossing (ISC) from the initial S₁ state.[5] For many aromatic ketones, the ISC quantum yield is close to unity.[6] The triplet state of 4-ABP has a different electronic configuration and reactivity compared to the singlet state, making it the primary species responsible for its photosensitizing actions.

The nature of the lowest triplet state of 4-ABP, whether it is of n,π* or π,π* character, is influenced by the solvent polarity. In non-polar solvents like cyclohexane, a contribution from the T₂(π,π) state is observed in the triplet-triplet absorption spectrum.[4] In polar organic solvents such as acetonitrile, the transient absorption spectrum of the triplet 4-ABP is similar to that of 4-methoxybenzophenone (B1664615) in aqueous solutions, which is attributed to a T₁(π,π) state.[4]

Deactivation of the Triplet State

The triplet state of 4-ABP can decay back to the ground state through phosphorescence or non-radiative decay. However, in the presence of other molecules, it can initiate photochemical reactions through two primary mechanisms, known as Type I and Type II photosensitization.

Mechanism of Photosensitization

The photosensitizing effects of 4-ABP are primarily mediated by the generation of reactive oxygen species (ROS) through Type I and Type II photochemical reactions.

Type I Mechanism: Electron and Hydrogen Transfer

In the Type I mechanism, the excited triplet 4-ABP molecule interacts directly with a substrate molecule, often through hydrogen or electron transfer, to produce radicals.[7] For instance, the nπ* triplet state of benzophenone is known to abstract a hydrogen atom from suitable donors.[8] Studies on the interaction between the benzophenone triplet and ground state this compound suggest that hydrogen atom abstraction is a key mechanism.

These initially formed radicals can then react with molecular oxygen to produce various reactive oxygen species, such as the superoxide (B77818) anion (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).

Type II Mechanism: Singlet Oxygen Generation

The Type II mechanism involves the transfer of energy from the triplet state of the photosensitizer directly to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer results in the formation of the highly reactive singlet oxygen (¹O₂).[7] Singlet oxygen is a potent oxidizing agent that can readily react with a wide range of biological molecules, including lipids, proteins, and nucleic acids, leading to cellular damage.

The efficiency of singlet oxygen generation is a critical parameter for photosensitizers intended for use in photodynamic therapy. While specific data for 4-ABP is limited, benzophenone derivatives are known to produce singlet oxygen.[7]

Quantitative Data

| Parameter | Value | Solvent/Conditions | Reference |

| This compound (4-ABP) | |||

| Molar Mass | 197.23 g/mol | [1] | |

| Melting Point | 121-124 °C | [6] | |

| Triplet-Triplet Absorption λmax | Contribution from T₂(π,π*) | Cyclohexane | [4] |

| Quenching Rate Constant of Hydrogen Abstraction by Triplet 4-ABP | Similar to 4-MBP in water (5 x 10⁵ M⁻¹s⁻¹) | Acetonitrile | [4] |

| 4-Methoxybenzophenone (4-MBP) - for comparison | |||

| Triplet Energy (ET) | ~288 kJ/mol | Non-polar organic solvents | [4] |

| Triplet Energy (ET) | ~275 kJ/mol | Water | [4] |

| Room-Temperature Phosphorescence Quantum Yield | 0.004 | Acetonitrile | [4] |

| Room-Temperature Phosphorescence Quantum Yield | < 1 x 10⁻⁶ | Water | [4] |

| Benzophenone - for comparison | |||

| Intersystem Crossing Quantum Yield (Φisc) | ~1 | Various | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of photosensitizers. Below are descriptions of key experimental techniques.

Laser Flash Photolysis (LFP)

Laser flash photolysis is a powerful technique used to study the properties and kinetics of transient species like triplet states and radicals.[9]

-

Objective: To detect and characterize the triplet excited state of 4-ABP and to measure the rate constants of its reactions.

-

Methodology:

-

A solution of 4-ABP in a suitable solvent is placed in a cuvette.

-

The sample is excited with a short, high-intensity laser pulse (pump pulse, e.g., from a Nd:YAG laser at 355 nm) to generate the excited states.

-

A second, weaker light beam (probe beam) from a continuous wave lamp is passed through the sample at a right angle to the pump beam.

-

The change in the intensity of the probe beam is monitored by a detector (e.g., a photomultiplier tube) connected to an oscilloscope. This change in absorbance is recorded as a function of time after the laser flash.

-

By varying the wavelength of the probe beam, a transient absorption spectrum can be constructed.

-

The decay kinetics of the transient species can be analyzed to determine lifetimes and rate constants for reactions with quenchers.

-

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is typically determined using a comparative method with a well-characterized standard.[10]

-

Objective: To quantify the fluorescence efficiency of 4-ABP.

-

Methodology:

-

Prepare a series of dilute solutions of both the 4-ABP sample and a standard with a known fluorescence quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The plots should be linear.

-

The fluorescence quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,standard × (Grad_sample / Grad_standard) × (n_sample² / n_standard²) where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

Determination of Intersystem Crossing Quantum Yield (Φisc)

The intersystem crossing quantum yield can be determined by several methods, including laser flash photolysis in conjunction with a triplet-triplet energy transfer method.[11]

-

Objective: To quantify the efficiency of triplet state formation for 4-ABP.

-

Methodology:

-

A solution of 4-ABP and a known triplet acceptor (e.g., anthracene) with a well-characterized triplet-triplet absorption spectrum and extinction coefficient is prepared in a deaerated solvent.

-

A reference solution of a standard photosensitizer with a known Φisc (e.g., benzophenone) is also prepared with an identical absorbance at the excitation wavelength.

-

The solutions are excited by a laser pulse, and the transient absorption of the acceptor's triplet state is monitored at its characteristic wavelength.

-

Assuming efficient triplet-triplet energy transfer from the photosensitizer to the acceptor, the initial absorbance of the acceptor triplet is proportional to the triplet concentration of the photosensitizer.

-

The Φisc of the sample can be calculated by comparing the initial triplet-triplet absorbance of the acceptor sensitized by the sample to that sensitized by the standard.

-

Quantification of Reactive Oxygen Species (ROS)

The generation of ROS can be quantified using various chemical probes that react specifically with different ROS.[12][13]

-

Objective: To measure the production of superoxide and singlet oxygen by 4-ABP upon photoexcitation.

-

Methodology for Singlet Oxygen (¹O₂):

-

A solution containing 4-ABP and a singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF, or Singlet Oxygen Sensor Green, SOSG) is prepared.

-

The solution is irradiated with light of a specific wavelength that is absorbed by 4-ABP but not by the trap.

-

The consumption of the trap is monitored over time by measuring the decrease in its absorbance or the increase in fluorescence of the product.

-

The singlet oxygen quantum yield (ΦΔ) can be determined by comparing the rate of trap consumption to that induced by a standard photosensitizer with a known ΦΔ (e.g., Rose Bengal) under identical conditions.[14]

-

-

Methodology for Superoxide (O₂⁻):

-

A solution of 4-ABP is prepared in the presence of a superoxide-specific probe, such as dihydroethidium (B1670597) (DHE), which is oxidized to the fluorescent 2-hydroxyethidium.

-

The solution is irradiated, and the increase in fluorescence is measured over time.

-

The rate of superoxide production can be quantified by comparing the fluorescence increase to a standard superoxide generating system.

-

Cellular Signaling Pathways

In the context of drug development, particularly for PDT, understanding the cellular responses to photosensitization is paramount. The ROS generated by 4-ABP can induce various forms of cell death, primarily apoptosis and necrosis.[15][16]

Induction of Apoptosis and Necrosis

-

Apoptosis (Programmed Cell Death): ROS can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[17][18] Damage to mitochondria can lead to the release of cytochrome c, which activates caspases, the key executioners of apoptosis.

-

Necrosis (Uncontrolled Cell Death): High levels of ROS can cause severe cellular damage, leading to a loss of membrane integrity and cell lysis, characteristic of necrosis.

The specific cell death pathway activated can depend on the subcellular localization of the photosensitizer, the light dose, and the cell type.

Visualizations

Signaling Pathways

Caption: Signaling pathways of 4-ABP photosensitization.

Experimental Workflows

Caption: Experimental workflow for photosensitizer evaluation.

Caption: Preclinical development workflow for photosensitizers.

Conclusion

This compound is a potent photosensitizer whose mechanism of action is centered around the efficient formation of a triplet excited state upon UV irradiation. This triplet state can initiate both Type I and Type II photochemical reactions, leading to the generation of a variety of reactive oxygen species. These ROS, in turn, induce oxidative stress and cellular damage, culminating in cell death through apoptosis or necrosis. While the fundamental principles of its photosensitizing action are well-understood and analogous to those of benzophenone, further research is required to fully quantify its photophysical parameters, such as intersystem crossing and singlet oxygen quantum yields, and to elucidate the specific signaling pathways it triggers in different biological systems. A thorough understanding of these aspects will be instrumental in harnessing the full potential of this compound and its derivatives in the development of novel phototherapeutics and other light-activated technologies.

References

- 1. This compound | 1137-41-3 | FA71381 | Biosynth [biosynth.com]

- 2. biorbyt.com [biorbyt.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS:1137-41-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Probing the Formation of Reactive Oxygen Species by a Porous Self-Assembled Benzophenone Bis-Urea Host - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]

- 10. chem.uci.edu [chem.uci.edu]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of reactive oxygen species production by the red fluorescent proteins KillerRed, SuperNova and mCherry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. par.nsf.gov [par.nsf.gov]

- 15. Apoptosis or necrosis following Photofrin photosensitization: influence of the incubation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Apoptosis/Necrosis Induction by Ultraviolet, in ER Positive and ER Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enzyme-assisted photosensitization activates different apoptotic pathways in Rose Bengal acetate treated HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The biochemical pathways of apoptotic, necroptotic, pyroptotic, and ferroptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: UV Absorption Spectrum of 4-Aminobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Electronic Transitions and Solvent Effects

4-Aminobenzophenone (4-ABP) is an aromatic ketone that exhibits characteristic absorption bands in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. Its UV absorption properties are of significant interest in various fields, including photochemistry, materials science, and drug development, where it can be used as a photosensitizer or a UV absorber. The absorption spectrum is primarily governed by electronic transitions within the molecule, which can be significantly influenced by the surrounding solvent environment, a phenomenon known as solvatochromism.

The key electronic transitions in 4-ABP are the π → π* and n → π* transitions. The π → π* transition, a high-intensity absorption, involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transition is a lower-intensity absorption corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital.

The polarity of the solvent can differentially affect the energy levels of the ground and excited states, leading to shifts in the absorption maxima (λmax). In polar solvents, the transient absorption spectrum of triplet 4-ABP is similar to that of related compounds in aqueous solutions. Conversely, in non-polar solvents like cyclohexane, a contribution from a different triplet state (T2 (π,π*)) is observed in the triplet-triplet absorption spectrum[1]. This solvent-dependent behavior is a critical consideration in the application of 4-ABP.

Quantitative UV-Vis Absorption Data

The following table summarizes the key absorption characteristics of this compound in different solvent environments.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Notes |

| Aqueous Solution (Free Base) | ~305 | Not explicitly stated, but high absorbance | In neutral or alkaline aqueous solutions, 4-ABP exists as the free base. |

| Acidic Aqueous Solution (Cation) | ~255 | Not explicitly stated, but high absorbance | In moderately strong acid, the amino group is protonated, causing a significant blue shift. |

| Ethanol | 338 | ~18,000 | Data for a similar compound, 4,4'-Bis(diethylamino)benzophenone, shows a λmax at 400 nm in ethanol. Benzophenone itself has a major absorption band around 250 nm in ethanol[2]. |

| Cyclohexane | Not explicitly stated | Not explicitly stated | Benzophenone exhibits an absorption band around 340 nm in cyclohexane[2]. |

| Acetonitrile (B52724) | Not explicitly stated | Not explicitly stated | The transient absorption spectrum of triplet 4-ABP in acetonitrile has been studied[1]. |

Experimental Protocol for UV-Vis Spectroscopy

This section provides a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

Materials and Equipment

-

This compound (powder)

-

Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound using an analytical balance.

-

Dissolve the weighed compound in a known volume of the desired spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M). Ensure complete dissolution.

-

-

Preparation of Working Solutions:

-

From the stock solution, prepare a series of dilutions with the same solvent to obtain concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU). A common concentration for UV-Vis analysis is in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M.

-

-

Instrument Setup and Blank Measurement:

-

Turn on the spectrophotometer and allow the lamps to warm up for the recommended time (usually 15-30 minutes) to ensure a stable output.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm).

-

Fill a quartz cuvette with the pure solvent to be used for the sample analysis. This will serve as the blank.

-

Place the blank cuvette in both the sample and reference holders of the spectrophotometer and run a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvette.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the working solution.

-

Fill the sample cuvette with the working solution of this compound.

-

Place the sample cuvette in the sample holder of the spectrophotometer.

-

Initiate the scan to record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum.

-

Record the absorbance value at λmax.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Visualizations

Experimental Workflow for UV-Vis Spectroscopy

References

4-Aminobenzophenone as a Precursor for 1,2,3-Triazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of 1,2,3-triazoles using 4-aminobenzophenone as a key precursor. The document details the synthetic pathway, experimental protocols, and potential applications of the resulting benzophenone-triazole hybrids, with a focus on their biological activities.

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, renowned for its metabolic stability and capacity for hydrogen bonding. When integrated with the benzophenone (B1666685) framework, which is known for its photoprotective and biological activities, the resulting hybrid molecules exhibit a wide range of therapeutic potential. This guide focuses on the synthesis of these valuable compounds starting from this compound, a readily available and versatile starting material.

The primary synthetic strategy involves a two-step process:

-

Conversion of this compound to 4-azidobenzophenone: This is achieved through a diazotization reaction of the primary amine followed by substitution with an azide (B81097) salt.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The resulting 4-azidobenzophenone is then reacted with a variety of terminal alkynes via the highly efficient and regioselective "click" reaction to yield the desired 1,4-disubstituted 1,2,3-triazoles.

This guide provides detailed experimental protocols for these key transformations and summarizes the biological evaluation of the synthesized compounds.

Synthetic Pathway

The overall synthetic workflow from this compound to 1,2,3-triazole-containing benzophenone derivatives is depicted below.

Experimental Protocols

Synthesis of 4-Azidobenzophenone from this compound

This protocol describes the conversion of this compound to 4-azidobenzophenone via a diazotization reaction followed by substitution with sodium azide.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Sodium Azide (NaN₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Distilled Water

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C using an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled solution of this compound, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate beaker, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

Allow the reaction mixture to stir for 1-2 hours at 0-5 °C and then let it warm to room temperature overnight.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-azidobenzophenone.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Synthesis of 1-(4-benzoylphenyl)-4-phenyl-1H-1,2,3-triazole

This protocol details the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) between 4-azidobenzophenone and phenylacetylene (B144264).

Materials:

-

4-Azidobenzophenone

-

Phenylacetylene

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

tert-Butanol (B103910) (t-BuOH)

-

Distilled Water

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a round-bottom flask, dissolve 4-azidobenzophenone (1.0 eq) and phenylacetylene (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

To this solution, add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure 1-(4-benzoylphenyl)-4-phenyl-1H-1,2,3-triazole.

Quantitative Data

The yields of 1,2,3-triazole-benzophenone derivatives synthesized via the CuAAC reaction are generally good to excellent, as summarized in the table below.

| Entry | Alkyne | Azide | Yield (%) | Reference |

| 1 | Phenylacetylene | 4-(azidomethyl)benzophenone | 85 | [1] |

| 2 | Propargyl alcohol | 4-(azidomethyl)benzophenone | 82 | [1] |

| 3 | Various benzyl (B1604629) azides | bis(4-(prop-2-yn-1-yloxy))benzophenone | 35-95 | [2] |

Biological Activities and Mechanisms of Action

Benzophenone-1,2,3-triazole hybrids have demonstrated a range of promising biological activities.

Antimicrobial Activity

Several studies have reported the antibacterial and antifungal properties of these compounds.[1] The proposed mechanism of action for their antibacterial effects involves the inhibition of essential bacterial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation.[2]

Table 2: In vitro Antimicrobial Activity of Benzophenone-Triazole Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 3a | Bacillus subtilis | 18 | 62.5 | [1] |

| 3a | Staphylococcus aureus | 16 | 125 | [1] |

| 3b | Bacillus subtilis | 20 | 62.5 | [1] |

| 3b | Staphylococcus aureus | 18 | 62.5 | [1] |

Anticancer Activity

Benzophenone-triazole derivatives have shown cytotoxic effects against various cancer cell lines.[2] The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of signaling pathways like the RAF/MEK/ERK pathway.[3]

Table 3: Cytotoxicity of Benzophenone-Triazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 19 | HT-144 (Melanoma) | 21.3 | [2] |

| 20 | HT-144 (Melanoma) | 25.4 | [2] |

| 24 | HT-144 (Melanoma) | 23.8 | [2] |

Photoprotective Properties

The benzophenone core is a well-known UV absorber. This property is retained in the triazole hybrids, which can absorb UV radiation and dissipate the energy as heat, thereby protecting against photodegradation.[1] The mechanism involves the absorption of UV photons leading to electronic transitions (π-π*) within the molecule, followed by non-radiative decay back to the ground state.[1]

Conclusion

This compound serves as an excellent and cost-effective precursor for the synthesis of a diverse library of 1,2,3-triazole-containing benzophenone derivatives. The synthetic route, primarily involving diazotization followed by a highly efficient CuAAC reaction, is robust and versatile. The resulting hybrid molecules exhibit a wide array of promising biological activities, including antimicrobial, anticancer, and photoprotective properties. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers in drug discovery and materials science to explore the potential of this important class of compounds further. Future research should focus on optimizing the biological activity and elucidating the detailed mechanisms of action to pave the way for their potential therapeutic applications.

References

The Anti-Inflammatory Potential of 4-Aminobenzophenone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a complex biological response implicated in a wide range of pathologies, from autoimmune disorders to neurodegenerative diseases and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within this landscape, 4-aminobenzophenone and its derivatives have emerged as a promising class of compounds exhibiting potent anti-inflammatory properties. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound compounds, focusing on their mechanisms of action, quantitative activity data, and the experimental methodologies used for their evaluation. We delve into the inhibition of key inflammatory mediators and signaling pathways, including cyclooxygenase (COX) enzymes, p38 MAP kinase, and the NF-κB signaling cascade. Detailed experimental protocols and structured data tables are presented to facilitate comparative analysis and guide future research in this area.

Introduction

Benzophenones, characterized by a diaryl ketone scaffold, are a versatile class of compounds with a broad spectrum of biological activities.[1] Among these, the this compound core has been identified as a privileged structure in the development of potent anti-inflammatory agents.[1] These compounds have been shown to modulate the production of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are pivotal in the inflammatory response.[1][2][3] The anti-inflammatory effects of this compound derivatives are often attributed to their ability to inhibit critical signaling pathways and enzymes that are dysregulated during inflammation.

This guide will explore the multifaceted anti-inflammatory properties of this compound compounds, with a focus on their molecular targets and mechanisms of action.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory activity of this compound compounds is attributed to their interaction with several key molecular targets within the inflammatory cascade. The primary mechanisms identified to date include the inhibition of p38 MAP kinase, modulation of the NF-κB signaling pathway, and inhibition of cyclooxygenase (COX) enzymes.

Inhibition of p38 MAP Kinase

A significant body of evidence points to the potent inhibitory effect of this compound derivatives on p38 mitogen-activated protein (MAP) kinase.[1][2] The p38 MAP kinase pathway plays a crucial role in regulating the production of pro-inflammatory cytokines, including TNF-α and IL-1β, at the transcriptional and translational levels.

A key study systematically optimized an initial lead compound, (4-[(2-aminophenyl)amino]phenyl)(phenyl)methanone, leading to the discovery of highly potent analogs.[2][3] One of the most effective compounds, (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone (compound 45 ), demonstrated remarkable inhibitory activity against p38 MAP kinase with an IC50 value of 10 nM.[2] Molecular modeling suggests that the carbonyl group of the benzophenone (B1666685) forms a hydrogen bond with the methionine-109 residue in the enzyme's active site, anchoring the molecule in a hydrophobic pocket.[2]

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in inflammation, including those encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][5] Several studies have indicated that benzophenone derivatives can suppress the activation of the NF-κB pathway.[4][6] For instance, 2,4′-dihydroxybenzophenone has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by downregulating key components of the TLR4/MyD88/NF-κB signaling pathway.[7] This includes the inhibition of IRAK4 phosphorylation and the nuclear translocation of NF-κB subunits p50 and p65.[7]

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are well-established targets for anti-inflammatory drugs as they are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[8][9] Some benzophenone derivatives have been shown to inhibit COX enzymes.[9][10] For example, Ampyrone (4-aminophenazone), a related compound, is a non-selective COX inhibitor that reduces the synthesis of prostaglandin (B15479496) E2 (PGE2).[10] Furthermore, certain glucosylated benzophenone derivatives have demonstrated selective inhibition of COX-2.[9]

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory activity of key this compound compounds and their derivatives from the cited literature.

Table 1: Inhibition of Pro-inflammatory Cytokine Release and p38 MAP Kinase

| Compound | Target | Assay System | IC50 (nM) | Reference |

| (4-[(2-aminophenyl)amino]phenyl)(phenyl)methanone | TNF-α | LPS-stimulated human PBMC | 159 | [1] |

| IL-1β | LPS-stimulated human PBMC | 226 | [1] | |

| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone (45 ) | TNF-α | LPS-stimulated human PBMC | 6 | [2] |

| IL-1β | LPS-stimulated human PBMC | 14 | [2] | |

| p38 MAP Kinase | Enzymatic Assay | 10 | [2] | |

| Compound 12 | TNF-α | Not Specified | 4 | [1] |

| IL-1β | Not Specified | 30 | [1] | |

| p38α MAP Kinase | Not Specified | 4 | [1] | |

| Compound 13 | TNF-α | Not Specified | 6 | [1] |

| IL-1β | Not Specified | 14 | [1] | |

| p38α MAP Kinase | Not Specified | 10 | [1] | |

| Compound 14 | TNF-α | Not Specified | 6 | [1] |

| IL-1β | Not Specified | 22 | [1] | |

| p38α MAP Kinase | Not Specified | 39 | [1] |

Table 2: Inhibition of COX Enzymes

| Compound | Target | IC50 (µM) | Reference |

| 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside (4 ) | COX-2 | 4 (selective) | [9] |

| 4-hydroxy-4'-methoxybenzophenone (5 ) | COX-1 | 67.25 (selective) | [9] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the evaluation of the anti-inflammatory effects of this compound compounds.

Inhibition of Pro-inflammatory Cytokine Release in Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Objective: To assess the ability of test compounds to inhibit the release of pro-inflammatory cytokines (TNF-α and IL-1β) from lipopolysaccharide (LPS)-stimulated human PBMCs.

-

Methodology:

-

Isolation of PBMCs: Human peripheral blood mononuclear cells are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Treatment: PBMCs are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics. Cells are pre-incubated with various concentrations of the test compounds for a specified time (e.g., 30 minutes) before stimulation with LPS (e.g., 1 µg/mL).

-

Cytokine Quantification: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of TNF-α and IL-1β are determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.

-

p38 MAP Kinase Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of test compounds against p38 MAP kinase.

-

Methodology:

-

Enzyme and Substrate: Recombinant human p38 MAP kinase and a suitable substrate (e.g., myelin basic protein or a specific peptide substrate) are used.

-

Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl2, ATP, and other necessary components.

-

Reaction: The test compound, enzyme, and substrate are incubated together in the assay buffer. The reaction is initiated by the addition of ATP.

-

Detection: The phosphorylation of the substrate is measured. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

-

Luminescence-based assay: Using a system where the amount of ATP remaining after the kinase reaction is measured via a luciferase-luciferin reaction.

-

-

Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined.

-

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

-

Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in an acute inflammation model.

-

Methodology:

-

Animal Model: Male Wistar rats are typically used.

-

Compound Administration: Test compounds are administered orally or intraperitoneally at various doses. A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin), and a control group receives the vehicle.

-

Induction of Edema: After a specified time following compound administration, a sub-plantar injection of carrageenan (e.g., 1% in saline) is given into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the injected paw is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound compounds and a typical experimental workflow for their evaluation.

References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of NF-kappaB activation by the histone deacetylase inhibitor 4-Me2N-BAVAH induces an early G1 cell cycle arrest in primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment | MDPI [mdpi.com]

- 9. scielo.br [scielo.br]

- 10. medchemexpress.com [medchemexpress.com]

The Pivotal Role of 4-Aminobenzophenone in the Synthesis of Advanced Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzophenone, a versatile aromatic ketone, has emerged as a crucial building block in the synthesis of a diverse array of pharmaceutical compounds. Its unique structural features, comprising a benzoyl group and an amino-functionalized phenyl ring, provide a reactive scaffold for the construction of complex molecular architectures with significant therapeutic potential. This technical guide delves into the core applications of this compound in pharmaceutical synthesis, with a particular focus on its role in the development of potent p38 MAP kinase inhibitors for inflammatory diseases and as a foundational element in the synthesis of other bioactive molecules. We will explore detailed synthetic methodologies, present key quantitative data, and visualize the intricate chemical and biological pathways involved.

This compound as a Precursor to Potent p38 MAP Kinase Inhibitors

Chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are often driven by the overproduction of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). The p38 mitogen-activated protein (MAP) kinase signaling pathway plays a central role in regulating the production of these cytokines. Consequently, inhibitors of p38 MAP kinase are highly sought after as therapeutic agents.[1] this compound derivatives have been identified as a novel class of potent p38 MAP kinase inhibitors with significant anti-inflammatory activity.[1][2]

A key synthetic strategy for creating these inhibitors involves the palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction. This reaction is used to couple a substituted this compound with an appropriate amine, leading to the formation of a diarylamine linkage, which is a common structural motif in this class of inhibitors.[1]

Synthesis of a Lead p38 MAP Kinase Inhibitor

One of the most potent compounds identified in this class is {4-[(2-aminophenyl)amino]-2-chlorophenyl}(2-methylphenyl)methanone. The synthesis of this and related analogs showcases the utility of this compound as a core scaffold. The general synthetic approach is outlined below.

General Synthetic Workflow:

Caption: General workflow for the synthesis of p38 MAP kinase inhibitors.

Experimental Protocol: Representative Buchwald-Hartwig Amination

The following is a representative experimental protocol for the synthesis of a diarylamine from a substituted this compound, based on established Buchwald-Hartwig amination procedures.

-

Reaction Setup: To an oven-dried Schlenk tube is added the substituted this compound (1.0 eq.), the aryl halide (1.1 eq.), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine (B1218219) ligand such as X-Phos (0.04 eq.).

-

Solvent and Base: The tube is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous toluene (B28343) is added, followed by the addition of a strong base, typically sodium tert-butoxide (NaOtBu, 1.4 eq.).

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred for 12-24 hours, or until the starting materials are consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired diarylamine product.

Quantitative Data: Biological Activity of this compound-Derived p38 Inhibitors

The following table summarizes the inhibitory activity of several this compound derivatives against the release of pro-inflammatory cytokines and p38 MAP kinase.

| Compound | Structure | IL-1β Inhibition IC₅₀ (nM) | TNF-α Inhibition IC₅₀ (nM) | p38α MAP Kinase Inhibition IC₅₀ (nM) |

| Derivative A | This compound Lead | 226 | 159 | - |

| Compound 12 | Substituted Diarylamine | 30 | 6 | 4 |

| Compound 13 | Substituted Diarylamine | 14 | 4 | 10 |

| Compound 14 | Substituted Diarylamine | 18 | 5 | 39 |

Data sourced from Ottosen et al., 2003.[1]

Signaling Pathway Inhibition

The synthesized this compound derivatives exert their anti-inflammatory effects by directly inhibiting the p38 MAP kinase, thereby blocking the downstream signaling cascade that leads to the production of TNF-α and IL-1β.

Caption: Inhibition of the p38 MAP kinase signaling pathway.

Role in the Synthesis of Antimitotic Agents

Derivatives of aminobenzophenones have also been investigated as potent inhibitors of tubulin polymerization, a key process in cell division.[3] These compounds can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis. The benzophenone (B1666685) scaffold provides a stable and synthetically accessible alternative to other natural antimitotic agents. While much of the research in this area has focused on 2-aminobenzophenone (B122507) derivatives, the underlying principles of using the aminobenzophenone core to mimic the binding of natural ligands to tubulin are broadly applicable.

Precursor for Heterocyclic Systems: The Case of Benzodiazepines